3-Phenyl-1-propylzinc bromide

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

3-Phenyl-1-propylzinc bromide (CAS 626207-42-9) is a primary alkyl organozinc bromide with the linear formula C₆H₅CH₂CH₂CH₂ZnBr, commercially supplied as a 0.5 M solution in tetrahydrofuran under argon in resealable ChemSeal™ bottles. This reagent serves as a nucleophilic coupling partner in palladium- and nickel-catalyzed Negishi cross-coupling reactions for installing a three-carbon phenylpropyl unit onto aryl, alkenyl, and alkyl electrophiles.

Molecular Formula C9H11BrZn
Molecular Weight 264.5 g/mol
CAS No. 626207-42-9
Cat. No. B3275511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-propylzinc bromide
CAS626207-42-9
Molecular FormulaC9H11BrZn
Molecular Weight264.5 g/mol
Structural Identifiers
SMILES[CH2-]CCC1=CC=CC=C1.[Zn+]Br
InChIInChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1-2,6H2;1H;/q-1;;+2/p-1
InChIKeyXTDLRSRUPYQIGX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1-propylzinc bromide CAS 626207-42-9: Organozinc Reagent for Negishi Cross-Coupling and Alkyl Chain Functionalization


3-Phenyl-1-propylzinc bromide (CAS 626207-42-9) is a primary alkyl organozinc bromide with the linear formula C₆H₅CH₂CH₂CH₂ZnBr, commercially supplied as a 0.5 M solution in tetrahydrofuran under argon in resealable ChemSeal™ bottles . This reagent serves as a nucleophilic coupling partner in palladium- and nickel-catalyzed Negishi cross-coupling reactions for installing a three-carbon phenylpropyl unit onto aryl, alkenyl, and alkyl electrophiles [1]. As a member of the organozinc halide class, it offers enhanced functional group tolerance relative to Grignard or organolithium alternatives, enabling compatibility with electrophiles bearing ester, nitrile, and ketone functionalities without protection/deprotection sequences [1]. The compound's 0.5 M standardized concentration facilitates precise stoichiometric control in synthetic workflows, while the resealable argon-packaged format addresses the inherent air and moisture sensitivity characteristic of organozinc reagents .

Why Generic Substitution of 3-Phenyl-1-propylzinc bromide CAS 626207-42-9 with Other Alkylzinc or Arylzinc Reagents Fails in Precision Synthesis


Substituting 3-phenyl-1-propylzinc bromide with structurally related organozinc reagents such as benzylzinc bromide (PhCH₂ZnBr) or phenethylzinc bromide (PhCH₂CH₂ZnBr) results in fundamentally different reaction outcomes due to divergent alkyl chain length, steric profile, and electronic character. The three-carbon propyl spacer between the phenyl ring and zinc center in 3-phenyl-1-propylzinc bromide provides a distinct C3 tether that cannot be replicated by C1 (benzyl) or C2 (phenethyl) analogs, directly impacting reaction kinetics, regiochemical selectivity in coupling with secondary electrophiles, and the spatial positioning of the phenyl group in the final target molecule [1]. Furthermore, organozinc bromides exhibit differential hydrolytic stability profiles compared to organozinc chlorides or iodides, and the specific bromide counterion in 3-phenyl-1-propylzinc bromide influences transmetalation rates in palladium- and nickel-catalyzed cross-couplings [2]. Procurement of this exact compound from validated commercial sources with documented analytical specifications ensures reproducibility across synthetic campaigns, whereas substitution with in situ-generated alternatives introduces batch-to-batch variability in concentration, active zinc species, and residual halide contamination .

Quantitative Differentiation Evidence for 3-Phenyl-1-propylzinc bromide CAS 626207-42-9: Validated Performance Metrics in Cross-Coupling Applications


C3 Alkyl Chain Geometry Enables Distinct Spatial Outcomes vs. C1 Benzyl and C2 Phenethyl Analogs

The three-carbon propyl spacer in 3-phenyl-1-propylzinc bromide (PhCH₂CH₂CH₂ZnBr) provides a C3 tether length that differs fundamentally from the C1 benzyl analog (PhCH₂ZnBr, CAS 1121-47-7) and the C2 phenethyl analog (PhCH₂CH₂ZnBr, CAS 3088-41-3) in terms of both steric demand and electronic induction at the reactive zinc center [1]. This C3 spacing produces a carbon-zinc bond distance of approximately 1.95 Å and a molecular weight of 264.47 g/mol, placing the phenyl ring three sigma bonds removed from the nucleophilic carbon [2]. In contrast, benzylzinc bromide positions the phenyl ring only one bond away (C1 spacing), resulting in benzylic stabilization of the carbanion and altered transmetalation kinetics [1]. The 0.5 M THF solution specification is standardized for this exact compound , whereas in situ-generated phenylpropylzinc reagents often exhibit variable concentration ranges (0.3–0.7 M), introducing stoichiometric uncertainty in multistep syntheses [3].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Commercial Availability with Validated Analytical Data vs. In Situ Preparation Uncertainty

3-Phenyl-1-propylzinc bromide (CAS 626207-42-9) is commercially supplied as a pre-formed, analytically validated reagent with defined specifications: 0.5 M concentration in THF, packaged under argon in resealable ChemSeal™ bottles, and assigned MDL Number MFCD08064069 . In contrast, in situ preparation from 3-phenylpropyl bromide and zinc requires empirical concentration determination via titration (typically iodometric) prior to each use, introducing batch-dependent variability of ±10–20% in active organozinc concentration [1]. The commercial product eliminates this titration step and provides traceable quality documentation, enabling direct volume-based stoichiometry with confidence . Hazard classification is established: UN3399 (organometallic substance, liquid, water-reactive, flammable) with Hazard Class 4.3 and Packing Group II, providing unambiguous safety and shipping compliance data that in situ preparations lack until characterized .

Chemical Procurement Synthetic Methodology Quality Control

Validated Efficiency in Nickel-Catalyzed gem-Difluoropropargylation at 74% Yield

In a nickel-catalyzed cross-coupling reaction reported in Nature Communications (2017), 3-phenylpropylzinc bromide (compound 1a) was coupled with (3-bromo-3,3-difluoroprop-1-yn-1-yl)triisopropylsilane (compound 2a) using a NiCl₂·glyme catalyst with terpyridine ligand in THF/NMP solvent mixture at 60 °C for 12 hours [1]. The reaction proceeded with 74% isolated yield and >20:1 regioselectivity, demonstrating that this specific alkylzinc reagent is competent for constructing difluoroalkylated alkanes—privileged scaffolds in medicinal chemistry where the CF₂ group enhances metabolic stability and modulates molecular conformation [1]. The unactivated primary alkylzinc character of 3-phenyl-1-propylzinc bromide distinguishes it from benzylic organozincs (PhCH₂ZnBr), which exhibit different oxidative addition and transmetalation profiles with nickel catalysts due to π-benzyl stabilization effects [2].

Medicinal Chemistry Organofluorine Chemistry Cross-Coupling

Resealable Argon Packaging Enables Multi-Withdrawal Reagent Integrity vs. Single-Use Ampoules

The commercial presentation of 3-phenyl-1-propylzinc bromide in resealable ChemSeal™ bottles under argon atmosphere enables multiple withdrawals from a single 50 mL or 100 mL unit while maintaining reagent integrity . This packaging technology contrasts with traditional glass ampoules (requiring complete consumption upon opening) or septum-sealed bottles with limited reseal durability . Organozinc reagents are intrinsically sensitive to air and moisture; exposure leads to rapid hydrolysis and decomposition to zinc hydroxide and the corresponding alkane . The ChemSeal™ closure system maintains an argon headspace across multiple syringe withdrawals, with documented stability of ≥6 months under recommended storage conditions (2–8 °C) compared to 1–2 weeks for in situ prepared solutions .

Laboratory Operations Reagent Stability Cost Efficiency

Validated Application Scenarios for 3-Phenyl-1-propylzinc bromide CAS 626207-42-9 in Medicinal Chemistry and Organic Synthesis Workflows


Synthesis of CF₂-Containing Drug Candidates via Nickel-Catalyzed gem-Difluoropropargylation

Medicinal chemistry teams synthesizing difluoroalkylated drug candidates can utilize 3-phenyl-1-propylzinc bromide in nickel-catalyzed gem-difluoropropargylation reactions to install a phenylpropyl-CF₂-propargyl moiety with 74% validated yield and excellent regioselectivity (>20:1) [1]. The CF₂ group serves as a metabolically stable bioisostere for oxygen and carbonyl functionalities, and the reliable coupling efficiency of this specific reagent supports parallel library synthesis where reproducible performance across multiple reaction vessels is essential. Procurement of the 0.5 M pre-formed solution eliminates the need for in situ reagent preparation and concentration titration, accelerating synthetic turnaround in hit-to-lead optimization campaigns [1].

Negishi Cross-Coupling for Installing Phenylpropyl Side Chains in SAR Studies

Structure-activity relationship (SAR) investigations requiring systematic variation of aryl-alkyl tether length can employ 3-phenyl-1-propylzinc bromide to introduce a precise C3 phenylpropyl unit onto aryl or heteroaryl halide cores via palladium-catalyzed Negishi coupling [2]. The three-carbon spacer provides distinct conformational and electronic properties compared to benzyl (C1) or phenethyl (C2) alternatives, enabling exploration of linker-length-dependent biological activity [2]. The commercial reagent's validated 0.5 M concentration ensures accurate stoichiometry across multiple analogs, reducing batch-to-batch variability that could confound SAR interpretation .

Terminal-Selective Alkane Functionalization via Regioconvergent Cross-Coupling

Research groups employing regioconvergent cross-coupling methodologies to functionalize linear alkanes at terminal positions can incorporate 3-phenyl-1-propylzinc bromide as a nucleophilic coupling partner. When secondary alkyl bromides undergo in situ conversion to alkylzinc bromides and subsequent Negishi coupling with aryl triflates, the use of phosphine ligands favoring palladium migration enables selective formation of linear products [3]. This compound serves as a benchmark primary alkylzinc reagent for optimizing regioselectivity in palladium-catalyzed chain-walking transformations, with the commercial pre-formed solution providing consistent reactivity for method development and substrate scope evaluation [3].

Laboratories Requiring Cost-Effective Multi-Use Organozinc Reagent Supply

Academic and industrial laboratories performing periodic cross-coupling experiments benefit from the resealable ChemSeal™ argon packaging of 3-phenyl-1-propylzinc bromide, which maintains reagent integrity across 10+ syringe withdrawals from a single 50 mL unit when stored at 2–8 °C . This multi-withdrawal capability reduces procurement frequency and reagent waste compared to single-use ampoules, improving cost-per-experiment economics. The established UN3399 hazard classification and MDL number (MFCD08064069) provide unambiguous safety and procurement documentation, facilitating compliance with institutional chemical inventory management systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-1-propylzinc bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.